molecular formula C15H23NO3 B15413636 1-Nitro-2-[(octyloxy)methyl]benzene CAS No. 488128-39-8

1-Nitro-2-[(octyloxy)methyl]benzene

Cat. No.: B15413636
CAS No.: 488128-39-8
M. Wt: 265.35 g/mol
InChI Key: JTHHEWVMGULUFE-UHFFFAOYSA-N
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Description

1-Nitro-2-[(octyloxy)methyl]benzene is a nitroaromatic compound of interest in advanced materials research and organic synthesis. The structure, featuring an octyloxymethyl chain and a nitro group on the benzene ring, suggests potential utility as a specialty solvent or intermediate. Similar compounds like 2-nitrophenyl octyl ether (NPOE) are well-documented as lipophilic phase modifiers and are extensively used in electrochemical studies, particularly as ionophores in polymer membrane ion-selective electrodes . The specific arrangement of functional groups in this compound may influence its solvating properties and interaction with various analytes. Researchers are exploring its application in the synthesis of more complex organic molecules and its behavior in non-aqueous phases. As with all reagents of this class, proper handling procedures should be observed. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

488128-39-8

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

1-nitro-2-(octoxymethyl)benzene

InChI

InChI=1S/C15H23NO3/c1-2-3-4-5-6-9-12-19-13-14-10-7-8-11-15(14)16(17)18/h7-8,10-11H,2-6,9,12-13H2,1H3

InChI Key

JTHHEWVMGULUFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1 Nitro 2 Octyloxy Methyl Benzene

Retrosynthetic Analysis of the Target Molecule

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com This process involves breaking bonds (disconnections) to identify potential precursors. amazonaws.com

Strategic Disconnections and Potential Precursors

For 1-Nitro-2-[(octyloxy)methyl]benzene, the most logical disconnections involve the key functional groups: the ether linkage and the nitro group.

C-O Ether Bond Disconnection : The bond between the benzylic carbon and the ether oxygen is a prime candidate for disconnection. amazonaws.com This disconnection corresponds to a Williamson ether synthesis in the forward direction. nih.govgoogle.com This strategy suggests two precursor molecules: an electrophilic benzyl (B1604629) component and a nucleophilic octyloxy component. The most common precursors would be 2-nitrobenzyl halide (such as 2-nitrobenzyl bromide) and the alkoxide of 1-octanol (B28484) (sodium octoxide).

C-N Nitro Group Disconnection : An alternative disconnection involves breaking the carbon-nitrogen bond of the nitro group. This corresponds to an electrophilic aromatic substitution (nitration) in the forward synthesis. numberanalytics.com This approach identifies benzyl octyl ether, or 2-[(octyloxy)methyl]benzene, as the immediate precursor that would undergo nitration.

These disconnections lead to the identification of several key starting materials or intermediates, as summarized in the table below.

Table 1: Potential Precursors for this compound

Precursor Name Chemical Formula Role in Synthesis
2-Nitrotoluene (B74249) C₇H₇NO₂ Starting material for Pathway 1
1-Octanol C₈H₁₈O Source of the octyloxy group
2-Nitrobenzyl bromide C₇H₆BrNO₂ Intermediate electrophile
Benzyl octyl ether C₁₅H₂₄O Precursor for direct nitration

Considerations for Regioselectivity in Aromatic Substitution

The relative positions of the nitro and (octyloxy)methyl groups on the benzene (B151609) ring (1,2- or ortho-substitution) are critical. The order of reactions is paramount due to the directing effects of these substituents in electrophilic aromatic substitution (EAS). pressbooks.pub

Nitro Group : The nitro group is a strong electron-withdrawing group and a meta-director. masterorganicchemistry.com If nitration were performed on a precursor already containing a directing group, the nitro group would be guided to the meta position.

Alkoxymethyl Group : The -(CH₂OR) group is an alkyl-like substituent. Alkyl groups are electron-donating and are ortho-, para-directors. masterorganicchemistry.com Therefore, nitrating benzyl octyl ether would yield a mixture of the desired ortho-product (this compound) and the para-product (1-nitro-4-[(octyloxy)methyl]benzene). masterorganicchemistry.com

This analysis reveals a fundamental choice in synthetic strategy: either introduce the nitro group first to set the regiochemistry relative to a methyl group and then elaborate the side chain, or install the full side chain first and then face the challenge of separating ortho and para isomers after nitration.

Exploration of Synthetic Pathways to the Benzene Core with Functional Groups

Based on the retrosynthetic analysis, two primary pathways emerge for the synthesis of the target molecule.

Approaches for ortho-Substituted Nitro- and Alkoxymethylbenzenes

A common and effective strategy is to begin with a simple, appropriately substituted benzene ring and build the required functionality. One of the most direct routes starts with the nitration of toluene (B28343).

The nitration of toluene using a standard mixture of concentrated nitric acid and sulfuric acid yields a mixture of isomers. chegg.com While the para-isomer (4-nitrotoluene) is typically the major product due to reduced steric hindrance, the ortho-isomer (2-nitrotoluene) is formed in significant quantities and can be separated. masterorganicchemistry.com

Once 2-nitrotoluene is isolated, the methyl group must be functionalized to allow for the attachment of the octyloxy chain. A standard method for this is free-radical bromination of the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This reaction selectively brominates the methyl group to yield 2-nitrobenzyl bromide, a key electrophilic intermediate, without affecting the aromatic ring.

Introduction of the Octyloxy Chain: Etherification Strategies

The Williamson ether synthesis is the most widely recognized and applied method for forming the ether linkage in this context. nih.gov This method involves the Sₙ2 reaction between an alkyl halide and an alkoxide.

The synthesis proceeds as follows:

Formation of the Alkoxide : 1-octanol is deprotonated by a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) to form the nucleophilic sodium octoxide.

Nucleophilic Substitution : The previously prepared 2-nitrobenzyl bromide is added to the solution of sodium octoxide. The octoxide ion attacks the electrophilic benzylic carbon, displacing the bromide ion and forming the C-O ether bond, yielding the final product, this compound.

Alternative, greener approaches using iron catalysts for the etherification of benzyl alcohols have also been developed, which can reduce reliance on alkyl halides and stoichiometric strong bases. nih.gov

Direct and Indirect Nitration Approaches

Indirect Approach (Nitration First) : This is the pathway detailed in sections 2.2.1 and 2.2.2. It involves nitrating toluene first to establish the ortho relationship between the nitro and methyl groups. chegg.com The subsequent functionalization of the methyl group and etherification complete the synthesis. This method is often preferred as it avoids the formation of hard-to-separate regioisomers in the final step.

Table 2: Comparison of Synthetic Pathways

Feature Indirect Pathway (Nitration First) Direct Pathway (Nitration Last)
Starting Material Toluene Benzyl alcohol / Benzyl chloride
Key Intermediate 2-Nitrotoluene / 2-Nitrobenzyl bromide Benzyl octyl ether
Nitration Step Nitration of toluene Nitration of benzyl octyl ether
Regiocontrol High: ortho position is fixed early Low: Produces ortho and para isomers
Key Advantage Avoids isomeric separation in the final step Simpler initial intermediate

| Key Disadvantage | Requires functionalization of the benzylic position | Requires difficult final purification step |

Electrophilic Aromatic Nitration Conditions and Challenges

Electrophilic aromatic nitration is a fundamental reaction in organic chemistry used to introduce a nitro group onto an aromatic ring. nih.gov The most common method involves the use of a mixed acid solution containing concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com

The general mechanism proceeds in two main steps:

Formation of the Nitronium Ion: Nitric acid acts as a base and is protonated by the stronger sulfuric acid. This is followed by the loss of a water molecule to form the nitronium ion.

Electrophilic Attack: The electron-rich benzene ring of the substrate, (octyloxymethyl)benzene, attacks the nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. nih.gov

Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitroaromatic product. scirp.org

Key Challenges:

Regioselectivity: The primary challenge in the synthesis of this compound is controlling the position of nitration. The [(octyloxy)methyl] substituent directs the incoming nitro group to both the ortho and para positions, leading to a mixture of isomers (this compound and 1-Nitro-4-[(octyloxy)methyl]benzene). masterorganicchemistry.com Separating these isomers can be difficult.

Reaction Conditions: The nitration reaction is highly exothermic and requires careful temperature control to prevent over-nitration (the introduction of multiple nitro groups) and the formation of undesired byproducts.

Substrate Sensitivity: While the benzene ring is activated by the [(octyloxy)methyl] group, the ether linkage within the substituent could be susceptible to cleavage under harsh acidic conditions, although this is generally less of a concern than for other activating groups like hydroxyls.

Ortho-Directing Effects of the [(Octyloxy)methyl] Group

The regiochemical outcome of the nitration is dictated by the directing effect of the substituent already present on the benzene ring. Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directors. masterorganicchemistry.com

The [(octyloxy)methyl] group (–CH₂–O–C₈H₁₇) is considered an activating group and an ortho-, para-director. masterorganicchemistry.comkhanacademy.org This is due to two main electronic effects:

Resonance Donation: The oxygen atom in the octyloxy portion has lone pairs of electrons that can be donated to the benzene ring through resonance. This effect increases the electron density of the ring, particularly at the ortho and para positions, making them more nucleophilic and susceptible to attack by the electrophile (NO₂⁺). youtube.com

Inductive Effect: Alkyl groups are weakly electron-donating through induction. Both the methylene (B1212753) bridge (–CH₂–) and the octyl chain (–C₈H₁₇) contribute to this effect, further activating the ring.

The stability of the intermediate arenium ion determines the preferred position of attack. When the nitro group adds to the ortho or para position, a key resonance structure places the positive charge on the carbon atom directly attached to the [(octyloxy)methyl] group. This allows the lone pairs on the oxygen to delocalize and stabilize the positive charge, a stabilization that is not possible when the attack occurs at the meta position. libretexts.org Consequently, the activation energies for ortho and para substitution are lower, and these products are formed preferentially. youtube.com

Table 1: Directing Effects of Common Substituents

Substituent Group Name Type Directing Effect
-OR Alkoxy (e.g., Octyloxy) Strongly Activating Ortho, Para
-OH Hydroxyl Strongly Activating Ortho, Para
-NH₂ Amino Strongly Activating Ortho, Para
-R Alkyl Weakly Activating Ortho, Para
-X Halo (F, Cl, Br, I) Weakly Deactivating Ortho, Para
-NO₂ Nitro Strongly Deactivating Meta
-CN Cyano Strongly Deactivating Meta
-C(O)R Acyl Moderately Deactivating Meta

This table illustrates the general directing effects of various functional groups in electrophilic aromatic substitution reactions. masterorganicchemistry.comyoutube.comlibretexts.org

Stereochemical and Regiochemical Control in Multi-Substituted Benzene Synthesis

Regiochemical Control: Achieving a high yield of the desired this compound isomer over its para counterpart is a significant regiochemical challenge. The ratio of ortho to para products is influenced by several factors:

Steric Hindrance: The [(octyloxy)methyl] group is sterically bulky. This bulk can hinder the approach of the nitronium ion to the adjacent ortho positions, thereby favoring substitution at the less hindered para position. libretexts.org It is common for the para isomer to be the major product when the directing group is large. libretexts.org

Reaction Temperature: Lower reaction temperatures can sometimes increase the selectivity for the para isomer, as its transition state is often more stable and favored under thermodynamic control.

Solvent and Nitrating Agent: The choice of solvent and the specific nitrating agent can also influence the ortho/para ratio, though mixed acid is standard. nih.gov

Stereochemical Control: In the specific synthesis of this compound from (octyloxymethyl)benzene, no new stereocenters are created. Therefore, stereochemical control is not a factor in this particular transformation. Stereochemistry would become a consideration if the starting material already contained a chiral center that could influence the reaction pathway, or if a subsequent reaction created one.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

After the nitration reaction is complete, the crude product is a mixture containing the desired ortho-isomer, the para-isomer, unreacted starting material, and acidic residues from the nitrating mixture. A multi-step purification process is necessary to isolate the pure this compound. emu.edu.tr

The typical purification sequence includes:

Quenching and Neutralization: The reaction mixture is carefully poured into ice water to quench the reaction and dilute the acids. This is followed by a neutralization step, often using a weak base like sodium bicarbonate or a dilute ammonia (B1221849) solution. This step is crucial for removing residual sulfuric and nitric acids, as well as any acidic byproducts like nitrophenols that may have formed. google.com

Extraction: The nitroaromatic compounds are typically insoluble in water and can be separated from the aqueous layer using a water-immiscible organic solvent, such as dichloromethane (B109758) or diethyl ether, in a process called liquid-liquid extraction. The organic layer containing the products is then separated.

Washing and Drying: The organic extract is washed with brine (saturated NaCl solution) to remove residual water and then dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude mixture of nitro-isomers.

Chromatography: The most effective method for separating the ortho and para isomers is column chromatography. emu.edu.tr The crude mixture is loaded onto a column of silica (B1680970) gel or alumina, and a solvent system (eluent) of appropriate polarity is passed through the column. The isomers will have different polarities and will interact with the stationary phase differently, allowing them to be separated and collected in different fractions.

Final Purification: The isolated this compound fraction from the chromatography can be further purified, if necessary, by techniques such as recrystallization (if the compound is a solid at room temperature) or distillation under vacuum (if it is a high-boiling liquid). emu.edu.tr

Table 2: Common Purification Techniques in Organic Synthesis

Technique Principle of Separation Application in this Synthesis
Extraction Differential solubility in immiscible liquids To separate the organic products from the aqueous acid/base layer after quenching.
Crystallization Difference in solubility of the compound and impurities in a solvent at different temperatures To purify the final solid product or intermediates.
Distillation Difference in boiling points of liquids To remove the extraction solvent or to purify a liquid product if it is thermally stable.
Column Chromatography Differential adsorption of components onto a solid stationary phase To separate the ortho and para isomers from each other and from other impurities. emu.edu.tr
Filtration Separation of a solid from a liquid or gas by passing it through a porous medium To collect a crystallized solid or to remove solid drying agents. emu.edu.tr

Mechanistic Investigations of Chemical Transformations Involving 1 Nitro 2 Octyloxy Methyl Benzene

Detailed Analysis of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.org The mechanism generally involves an initial attack by an electrophile on the electron-rich aromatic ring, followed by the restoration of aromaticity. masterorganicchemistry.com For a substituted benzene (B151609) like 1-Nitro-2-[(octyloxy)methyl]benzene, the existing substituents—a nitro group and an octyloxymethyl group—profoundly influence the rate and regioselectivity of further substitution. The nitro group is a strong deactivating, meta-directing group, while the ether-like octyloxymethyl group is generally considered an activating, ortho-, para-directing group. wikipedia.orgorganicmystery.com

A quintessential example of electrophilic aromatic substitution is nitration, which introduces a nitro (-NO₂) group onto an aromatic ring. masterorganicchemistry.com The key reactive species in this transformation is the nitronium ion (NO₂⁺), a potent electrophile. masterorganicchemistry.com This ion is typically generated in situ by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. chemguide.co.uklibretexts.org

The formation of the nitronium ion proceeds via an acid-base reaction where sulfuric acid, the stronger acid, protonates nitric acid. chemistrysteps.com This protonation converts the hydroxyl group of nitric acid into a good leaving group (H₂O). Subsequent loss of a water molecule yields the linear and highly electrophilic nitronium ion. chemguide.co.uklibretexts.org

Reaction for Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is attacked by the nucleophilic π-electron system of the aromatic ring, initiating the substitution process. chemguide.co.uk

In the case of this compound, the two existing substituents direct incoming electrophiles. The nitro group deactivates the ring and directs incoming electrophiles to the meta positions (positions 4 and 6 relative to the nitro group). The octyloxymethyl group, being ortho-, para-directing, also directs incoming electrophiles to positions 4 and 6 (relative to its own position). Therefore, the directing effects of both groups are convergent, strongly favoring substitution at the 4- and 6-positions. The final step of the mechanism involves a weak base, such as the hydrogensulfate ion (HSO₄⁻), removing a proton from the sp³-hybridized carbon of the Wheland intermediate, which restores the aromatic system. chemguide.co.uk

While sigmatropic rearrangements are a class of pericyclic reactions, they are not the primary mechanism for the main substitution pathway in typical electrophilic aromatic substitutions like nitration. The established mechanism proceeds through the described Wheland intermediate. wikipedia.org

The nitro group is a powerful deactivating group, meaning that the nitration of this compound would be significantly slower than the nitration of benzene itself. chemistrysteps.com The octyloxymethyl group, while typically activating, has its activating resonance effect somewhat insulated from the ring by the methylene (B1212753) (-CH₂-) bridge. Its effect is likely weaker than a directly attached alkoxy group (like in anisole).

Kinetic studies on various monosubstituted benzenes provide insight into these effects. The data below shows the relative rates of nitration and the resulting isomer distribution for several compounds compared to benzene.

Substituent (Y in C₆H₅–Y)Overall Relative Rate (Benzene = 1)% Ortho-Product% Meta-Product% Para-Product
–CH₃ (Toluene)2558.54.537
–C(CH₃)₃ (tert-Butylbenzene)1616875
–Cl (Chlorobenzene)0.03330169
–COOC₂H₅ (Ethyl Benzoate)0.00322735
–NO₂ (Nitrobenzene)6 x 10⁻⁸6931

Table based on data from various electrophilic substitution studies. libretexts.org

This data clearly illustrates that electron-donating alkyl groups activate the ring, while electron-withdrawing groups like chloro, ester, and especially nitro groups deactivate it. For this compound, the powerful deactivating effect of the nitro group would dominate, making further electrophilic substitution, such as a second nitration, require harsh reaction conditions. chemistrysteps.com

Reactivity Studies of the Nitro Group

The nitro group itself is a versatile functional group that can undergo several important chemical transformations, most notably reduction and participation in nucleophilic aromatic substitution.

The reduction of aromatic nitro compounds is a synthetically valuable reaction, most commonly leading to the formation of primary amines (anilines). wikipedia.org This transformation can be achieved using a variety of reducing agents and conditions. organic-chemistry.orgcommonorganicchemistry.com

The reduction proceeds in a stepwise manner, involving a total six-electron transfer. The common intermediates in this process are a nitroso compound and a hydroxylamine (B1172632) derivative. nih.gov

General Reduction Pathway: Ar-NO₂ → Ar-N=O → Ar-NHOH → Ar-NH₂ (Nitroarene) → (Nitrosoarene) → (Arylhydroxylamine) → (Arylamine)

Under most conditions, the nitroso and hydroxylamine intermediates are highly reactive and are not isolated, with the reaction proceeding directly to the amine. nih.gov However, by carefully selecting the reducing agent and controlling the reaction conditions, it is sometimes possible to stop the reduction at the hydroxylamine stage. wikipedia.orgmdpi.com

Common methods for the reduction of aromatic nitro groups are summarized in the table below.

Reagent(s)Typical ProductNotes
H₂, Pd/C or PtO₂AmineCatalytic hydrogenation is a very common and efficient method. commonorganicchemistry.com
Fe, Sn, or Zn in acidic medium (e.g., HCl)AmineClassic method using dissolving metals; Fe/HCl is widely used industrially. wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄)AmineA useful alternative under neutral or basic conditions. wikipedia.org
Sodium Sulfide (Na₂S)AmineCan sometimes be used for selective reduction of one nitro group in a polynitro compound. commonorganicchemistry.com
Zinc dust in aqueous NH₄ClHydroxylamineConditions can be controlled to favor the formation of the hydroxylamine intermediate. wikipedia.org

For this compound, these methods would be expected to reduce the nitro group to form 2-[(octyloxy)methyl]aniline.

While aromatic rings are typically electron-rich and react with electrophiles, they can be made susceptible to attack by nucleophiles under certain conditions. The presence of a strong electron-withdrawing group, such as a nitro group, is essential for activating the ring towards Nucleophilic Aromatic Substitution (SₙAr). libretexts.orgchemistrysteps.com

This reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.com

Addition: The nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

Elimination: The leaving group departs, taking its electron pair and restoring the aromaticity of the ring.

Crucially, for the SₙAr mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.org This geometry allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group, providing significant stabilization. libretexts.orgyoutube.com

In the molecule this compound, the powerful nitro group is present. However, the molecule lacks a conventional leaving group (like a halide) at the ortho (position 6) or para (position 4) positions. The octyloxymethyl group at position 2 is not a good leaving group. Therefore, this compound itself is not expected to readily undergo SₙAr reactions. For this compound to have significant SₙAr potential, a good leaving group would need to be introduced at position 4 or 6 of the ring.

Reactivity at the Benzylic Methylene Position

The carbon atom situated between the benzene ring and the ether oxygen, known as the benzylic position, is a focal point of reactivity. Its susceptibility to various transformations is a direct consequence of the stabilization of reactive intermediates by the adjacent aromatic ring. chemistry.coachyoutube.com

Potential for Radical Reactions

The benzylic C-H bonds in this compound are predisposed to undergo homolytic cleavage to form a benzylic radical. This radical is significantly stabilized through resonance, with the unpaired electron delocalizing into the π-system of the benzene ring. libretexts.org This inherent stability lowers the activation energy for radical formation, making this position a prime target for radical-mediated reactions. chemistry.coachyoutube.com

One of the most common and synthetically useful radical reactions at the benzylic position is halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. libretexts.orgchemistrysteps.com The reaction proceeds via a chain mechanism:

Initiation: The initiator generates a small number of bromine radicals.

Propagation: A bromine radical abstracts a benzylic hydrogen from this compound, forming the resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂, generated in situ from the reaction of HBr with NBS, to yield the brominated product and a new bromine radical, which continues the chain. libretexts.org

Termination: The reaction ceases when radicals combine.

Due to the stability of the benzylic radical, this reaction is highly selective for the benzylic position over other C-H bonds in the octyloxy chain. khanacademy.org

Table 1: Key Aspects of Radical Reactions at the Benzylic Position

FeatureDescriptionReference
Intermediate Resonance-stabilized benzylic radical chemistry.coachlibretexts.org
Common Reagent N-Bromosuccinimide (NBS) libretexts.orgchemistrysteps.com
Mechanism Radical chain reaction chemistry.coachchemistrysteps.com
Selectivity Highly selective for the benzylic C-H bond khanacademy.org

Oxidation and Reduction Chemistry

The benzylic methylene group is also susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions, can oxidize the benzylic carbon. chemistrysteps.com For alkylbenzenes, this reaction typically proceeds to form a benzoic acid derivative, cleaving the rest of the alkyl chain. chemistrysteps.com The presence of at least one benzylic hydrogen is a prerequisite for this oxidation to occur. chemistrysteps.com In the case of this compound, such a reaction would be expected to yield 2-nitrobenzoic acid.

The nitro group on the benzene ring is a key site for reduction. A variety of reducing agents can be employed to convert the nitro group into an amino group, which is a valuable transformation in organic synthesis. Common methods include the use of metals in acidic media, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl), or catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni). chemrxiv.org The selective reduction of the nitro group without affecting other functional groups, such as the ether linkage, is a significant consideration in the choice of reagents and reaction conditions. chemrxiv.org

Table 2: Summary of Expected Oxidation and Reduction Reactions

TransformationReagent ExamplesExpected ProductReference
Benzylic Oxidation KMnO₄, H⁺2-Nitrobenzoic acid chemistrysteps.com
Nitro Group Reduction Fe/HCl; H₂, Pd/C2-[(Octyloxy)methyl]aniline chemrxiv.org

Ether Cleavage and Functional Group Interconversion on the Octyloxy Chain

The ether linkage and the attached octyl chain provide additional avenues for chemical modification, although these transformations generally require more forcing conditions compared to reactions at the benzylic position.

Conditions and Mechanisms for C-O Bond Scission

The cleavage of the ether bond in this compound can be achieved under strongly acidic conditions, typically with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The reaction is generally slow and often requires elevated temperatures. masterorganicchemistry.com The mechanism of ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. wikipedia.orglibretexts.org

Given that this compound is a benzyl (B1604629) ether with a primary alkyl group (octyl), the cleavage can potentially occur at two C-O bonds: the benzyl-oxygen bond or the octyl-oxygen bond.

Attack at the octyl group (Sₙ2): The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.com The halide ion (Br⁻ or I⁻), a good nucleophile, can then attack the less sterically hindered carbon of the octyl group in an Sₙ2 fashion, displacing 2-nitrobenzyl alcohol.

Attack at the benzylic carbon (Sₙ1 or Sₙ2): The benzylic carbon is also susceptible to nucleophilic attack. Cleavage at this position could proceed through an Sₙ2 mechanism. Alternatively, the formation of a resonance-stabilized benzylic carbocation could favor an Sₙ1 pathway, particularly with a good leaving group. libretexts.org

The precise outcome would depend on the specific reaction conditions. In an aryl alkyl ether, cleavage typically occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger. libretexts.org While this is a benzyl ether and not a simple aryl ether, the principles suggest that the reaction pathway would be influenced by the relative stability of the potential carbocation intermediates and the steric hindrance at the reaction centers.

Table 3: Mechanistic Pathways for Ether Cleavage

MechanismKey FeaturesFavored by
Sₙ1 Formation of a carbocation intermediate; favored for tertiary, benzylic, or allylic ethers.Stable carbocation formation. libretexts.org
Sₙ2 Concerted backside attack by a nucleophile; favored for primary and methyl ethers.Less sterically hindered carbon. masterorganicchemistry.comlibretexts.org

Advanced Spectroscopic and Structural Characterization of 1 Nitro 2 Octyloxy Methyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the determination of molecular structure in solution. Through the application of one-dimensional and multi-dimensional NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) chemical shifts can be accomplished, providing deep insights into the electronic environment of each nucleus and the connectivity of the atoms.

Multi-Dimensional NMR Techniques for Full Proton and Carbon Assignment

To achieve a full and unambiguous assignment of the proton and carbon signals of 1-Nitro-2-[(octyloxy)methyl]benzene, a suite of multi-dimensional NMR experiments is employed. tum.de These techniques separate overlapping signals in the one-dimensional spectra and reveal correlations between different nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides the initial overview of the proton environments. The aromatic protons are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring and the electron-withdrawing nitro group. The benzylic protons of the -CH₂O- group and the protons of the octyloxy chain will resonate in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon atoms of the benzene ring will appear in the aromatic region (δ 120-150 ppm), with the carbon bearing the nitro group being the most deshielded. The carbons of the octyloxy chain and the benzylic carbon will be found in the aliphatic region (δ 10-80 ppm).

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is instrumental in assigning the signals of the protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different functional groups, for instance, linking the benzylic protons to the aromatic ring and the octyloxy group.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H7.4 - 8.2123 - 149
-CH₂-O- (benzyl)~4.8~70
-O-CH₂- (octyl)~3.6~72
-(CH₂)₆-1.2 - 1.622 - 32
-CH₃~0.9~14

These are predicted values and may vary based on the solvent and experimental conditions.

Advanced Pulse Sequences for Elucidating Connectivity and Stereochemistry

To further refine the structural details, advanced pulse sequences are utilized.

Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton couplings within the same spin system. In this compound, this would be particularly useful for assigning the signals of the adjacent protons within the octyloxy chain and for confirming the substitution pattern of the aromatic ring through the observation of correlations between neighboring aromatic protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close in space, irrespective of their bonding connectivity. This technique can provide insights into the preferred conformation of the molecule, for example, by showing spatial proximity between the benzytoic protons and the protons of the octyloxy chain or the aromatic ring.

Conformational Analysis via Variable Temperature NMR

The flexibility of the octyloxy chain and the potential for restricted rotation around the C-C and C-O single bonds suggest that this compound may exist in multiple conformations in solution. Variable Temperature (VT) NMR studies can provide valuable information about the conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. At lower temperatures, the interconversion between different conformers may slow down on the NMR timescale, potentially allowing for the observation of distinct signals for each conformer. This can provide insights into the energy barriers for conformational changes.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule. These techniques are particularly useful for identifying specific functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Fingerprinting

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

The following table lists the expected characteristic FT-IR absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro Group (NO₂)Asymmetric Stretch~1525
Nitro Group (NO₂)Symmetric Stretch~1350
C-O-C (Ether)Stretch~1100
Aromatic C-HStretch>3000
Aliphatic C-HStretch2850 - 2960
Aromatic C=CStretch1450 - 1600

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides information about molecular vibrations that are associated with a change in polarizability. It is often complementary to FT-IR, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric stretching vibration of the nitro group is expected to be a particularly strong and characteristic band in the Raman spectrum. The aromatic ring vibrations would also give rise to distinct Raman signals.

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound are dictated by the electronic structure of the ortho-nitrobenzyl chromophore. The interplay between the aromatic ring, the nitro group, and the alkoxy substituent governs the molecule's interaction with ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions within the nitroaromatic system. While specific experimental data for this compound is not extensively reported, analysis of related o-nitrobenzyl ethers provides a strong basis for predicting its spectral features. instras.comupenn.edu

Typically, o-nitrobenzyl ethers exhibit a moderately intense absorption band in the near-UV region, which is attributed to the π → π* transition of the benzene ring conjugated with the nitro group. acs.orginstras.com For instance, 2-nitrobenzyl methyl ether shows an absorption maximum (λmax) around 254 nm. researchgate.net The presence of the octyloxy group in this compound is not expected to significantly shift this primary absorption band, as it is not directly conjugated with the aromatic ring.

A weaker, longer-wavelength absorption, often appearing as a shoulder on the main peak, is characteristic of the n → π* transition of the nitro group. nih.govupenn.edu This transition is formally forbidden and thus has a much lower molar absorptivity. In some o-nitrobenzyl derivatives, this absorption can extend into the longer UV-A region. upenn.edu Photolysis studies on related compounds often utilize irradiation at wavelengths between 300 nm and 365 nm, indicating the presence of electronic transitions in this range. upenn.edu

Table 1: Expected UV-Vis Absorption Data for this compound

Transition Expected λmax (nm) Expected Molar Absorptivity (ε, M⁻¹cm⁻¹)
π → π* ~254 - 280 Moderate to High
n → π* ~300 - 365 Low

Note: The data presented are estimates based on the analysis of related o-nitrobenzyl ether compounds due to the lack of specific experimental data for this compound.

Fluorescence and Phosphorescence Characterization (if applicable)

The emission properties, such as fluorescence and phosphorescence, of this compound are expected to be minimal. The nitro group, being a strong electron-withdrawing group, is well-known to act as an efficient quencher of fluorescence. instras.com In many nitroaromatic compounds, the excited state energy is rapidly dissipated through non-radiative decay pathways, including intersystem crossing to the triplet state and photochemical reactions. instras.comacs.org

Studies on fluorescent molecules caged with o-nitrobenzyl groups have demonstrated a significant reduction in fluorescence quantum yields compared to the parent fluorophore, a phenomenon attributed to quenching by the nitro group. instras.com Therefore, it is highly probable that this compound is non-fluorescent or exhibits very weak fluorescence.

Information regarding the phosphorescence of o-nitrobenzyl ethers is also scarce in the literature. While intersystem crossing to a triplet state is a known process for these molecules, phosphorescence is often not observed at room temperature in solution due to competing non-radiative decay processes and photochemical reactions. nih.govrsc.org

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry is a critical tool for the structural elucidation of this compound, providing information on its molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. The molecular formula of this compound is C₁₅H₂₃NO₃.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Molecular Formula Calculated Exact Mass (Da)
C₁₅H₂₃NO₃ 265.1678

Source: PubChem CID 71362750. nih.gov The value represents the monoisotopic mass.

The experimentally determined exact mass from an HRMS measurement should align with this calculated value within a few parts per million (ppm), confirming the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of the molecular ion of this compound. While specific MS/MS data for this compound is not available, the fragmentation of related nitroaromatic and o-nitrobenzyl compounds suggests several predictable pathways. chemrxiv.org

Upon ionization, the molecular ion [M]⁺˙ or a protonated molecule [M+H]⁺ can undergo a series of fragmentation reactions. Common fragmentation patterns for nitroaromatic compounds involve the loss of the nitro group as NO₂ (a loss of 46 Da) or NO (a loss of 30 Da). sigmaaldrich.com

For o-nitrobenzyl ethers, a characteristic fragmentation is the cleavage of the benzylic ether bond. For this compound, this could lead to the formation of an o-nitrobenzyl cation (m/z 136) and an octyloxy radical, or an octyl cation (m/z 113) and an o-nitrobenzyloxy radical. The cleavage of the octyl chain itself would also produce a series of fragment ions separated by 14 Da (-CH₂-).

A plausible key fragmentation pathway involves an intramolecular hydrogen transfer from the benzylic position to the nitro group, a process that is also central to the photochemistry of o-nitrobenzyl compounds. acs.org This can lead to the formation of various fragment ions.

Table 3: Plausible Fragment Ions in the MS/MS Spectrum of this compound

m/z (Da) Plausible Fragment Structure/Loss
219 [M - NO₂]⁺
153 [M - C₈H₁₆]⁺˙ (McLafferty-type rearrangement)
136 [C₇H₆NO₂]⁺ (o-nitrobenzyl cation)
113 [C₈H₁₇]⁺ (Octyl cation)

Note: The fragmentation pathways are proposed based on the general behavior of related compounds and have not been experimentally confirmed for this compound.

X-ray Diffraction Studies for Solid-State Structure

As of the current literature survey, there are no published X-ray diffraction studies on this compound. Therefore, detailed information on its crystal system, space group, unit cell dimensions, and solid-state packing is not available.

For related nitroaromatic compounds, crystal structures often reveal information about intermolecular interactions, such as π-π stacking of the aromatic rings and hydrogen bonding involving the nitro group. acs.org If a single crystal of this compound were to be grown and analyzed, it would provide definitive information on its three-dimensional structure and intermolecular packing in the solid state.

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Data not available.

Table 1: Selected Bond Lengths for this compound

Atom 1 Atom 2 Bond Length (Å)

Table 2: Selected Bond Angles for this compound

Atom 1 Atom 2 Atom 3 Bond Angle (°)

Table 3: Selected Torsion Angles for this compound

Atom 1 Atom 2 Atom 3 Atom 4 Torsion Angle (°)

Crystal Packing Analysis and Intermolecular Interactions

Due to the absence of single crystal X-ray diffraction data, a detailed analysis of the crystal packing and intermolecular interactions for this compound cannot be provided. Such an analysis would typically involve the identification and characterization of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking, which govern the assembly of molecules in the solid state.

Data not available.

Table 4: Intermolecular Interactions in the Crystal Structure of this compound

Donor Hydrogen Acceptor D-H (Å) H···A (Å) D···A (Å) Angle (°)

Computational Chemistry and Theoretical Studies of 1 Nitro 2 Octyloxy Methyl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of 1-Nitro-2-[(octyloxy)methyl]benzene. These calculations provide a fundamental understanding of the molecule's geometry, spectroscopic characteristics, and electronic nature.

Optimization of Molecular Geometries and Conformational Energy Landscapes

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as the optimized molecular geometry. This process involves minimizing the total energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. The presence of the flexible octyloxy chain introduces multiple possible conformations. Computational studies can map the conformational energy landscape, identifying the lowest energy conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of DFT is the prediction of spectroscopic data. By calculating the magnetic shielding of atomic nuclei, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in this compound. Furthermore, DFT can compute the vibrational frequencies corresponding to the various bond stretching, bending, and torsional motions within the molecule. These predicted frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the compound.

Elucidation of Electronic Structure (HOMO-LUMO Energies, Band Gaps)

The electronic structure of this compound is central to its reactivity. DFT calculations provide the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller band gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across the surface of a molecule. walisongo.ac.idresearchgate.net For this compound, the MEP map would reveal regions of negative potential, typically associated with the electronegative oxygen atoms of the nitro group, indicating areas prone to electrophilic attack. Conversely, regions of positive potential would highlight areas susceptible to nucleophilic attack. This analysis provides a visual guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic interactions within this compound. researchgate.net This method examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These hyperconjugative interactions contribute to the stability of the molecule. For instance, NBO analysis can quantify the interaction between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds, as well as the delocalization of pi-electrons in the benzene (B151609) ring. This provides a quantitative measure of electron delocalization and its impact on the molecule's structure and reactivity.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO of one reactant and the LUMO of another to predict the outcome of a chemical reaction. wikipedia.orglibretexts.orgyoutube.comyoutube.com In the context of this compound, the shapes and energies of its HOMO and LUMO are paramount. libretexts.org The HOMO is likely to be localized on the benzene ring and the ether oxygen, making these sites nucleophilic. The LUMO is expected to be centered on the nitro group and the aromatic ring, indicating electrophilic character. FMO theory can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound, such as cycloadditions or nucleophilic substitutions. wikipedia.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in the Solid State

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgjmaterenvironsci.com This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting Hirshfeld surface provides a three-dimensional picture of the molecular environment and highlights the nature and extent of intermolecular contacts.

For this compound, a hypothetical Hirshfeld surface analysis would reveal the key interactions that stabilize its crystal packing. The surface is typically mapped with properties like dnorm (normalized contact distance), which uses a red-white-blue color scheme to indicate contacts shorter than, equal to, and longer than the van der Waals radii, respectively. nih.gov Red spots on the dnorm surface signify close intermolecular contacts, often corresponding to hydrogen bonds and other strong interactions. jmaterenvironsci.comnih.gov

Given the structure of this compound, the primary intermolecular interactions expected to be observed are:

O···H Interactions: The nitro group is a strong hydrogen bond acceptor, and the ether oxygen can also participate in hydrogen bonding. Therefore, interactions between the oxygen atoms of the nitro and ether groups with hydrogen atoms of neighboring molecules would be prominent. scirp.org These would appear as distinct red regions on the dnorm map.

C···H Interactions: Interactions involving the aromatic ring and the aliphatic chain with hydrogen atoms on adjacent molecules also contribute to the crystal stability. scirp.org

π···π Stacking: The presence of the benzene ring allows for potential π-π stacking interactions between aromatic rings of adjacent molecules, which would be visualized using the shape index property of the Hirshfeld surface. nih.govresearchgate.net

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts. scirp.orgnih.gov By decomposing the full fingerprint into contributions from specific atom pairs, the percentage contribution of each interaction type to the total surface area can be determined. For this compound, it is anticipated that H···H contacts would constitute the largest percentage, followed by O···H/H···O contacts, reflecting the importance of both non-specific and specific interactions in the crystal packing.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Interaction TypeExpected Percentage Contribution
H···H> 40%
O···H / H···O20% - 30%
C···H / H···C15% - 25%
C···C (π-π stacking)5% - 10%
Other< 5%

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict various thermodynamic and transport properties. nih.gov

A molecular dynamics study on the closely related isomer, 2-nitrophenyl octyl ether (NPOE), provides valuable insights that can be extrapolated to this compound due to their structural similarities. nih.gov The study on NPOE revealed that while its structural and thermodynamic properties are similar to nitrobenzene (B124822), its dynamic behavior is significantly slower. nih.gov This suggests that the presence of the octyl ether chain in this compound would also result in a slower dynamic response compared to a smaller aromatic nitro compound.

MD simulations can be used to calculate key properties such as:

Mass Density and Enthalpy of Vaporization: These thermodynamic properties provide a fundamental characterization of the bulk liquid. For NPOE, these calculated values were in good agreement with experimental data, suggesting a similar accuracy could be achieved for its isomer. nih.gov

Self-Diffusion Coefficient and Viscosity: These dynamic properties quantify the mobility of the molecules in the liquid phase. The slower dynamics of NPOE compared to nitrobenzene indicate that the long alkyl chain significantly impacts molecular movement. nih.gov A similar trend is expected for this compound.

Solvation of Ions: MD simulations can also probe how the molecule interacts with dissolved ions. In the case of NPOE, it was found that positive ions (like K+) are solvated by the negative end of the molecular dipole (the nitro group), while negative ions (like Cl-) are solvated by the positive end. nih.gov This fundamental solvation mechanism would be the same for this compound, given the identical functional groups.

Table 2: Predicted Dynamic and Thermodynamic Properties of this compound based on Analogy with 2-Nitrophenyl Octyl Ether (NPOE)

PropertyPredicted Behavior for this compoundReference Finding for NPOE nih.gov
Dynamic Response Slower than nitrobenzeneNPOE shows a much slower dynamic response than nitrobenzene.
Self-Diffusion Coefficient Lower than nitrobenzeneThe self-diffusion coefficient for NPOE is lower than that of nitrobenzene.
Viscosity Higher than nitrobenzeneThe viscosity of NPOE is higher than that of nitrobenzene.
Ion Solvation Positive ions solvated by the nitro group; negative ions by the positive end of the dipole.K+ ions are solvated by the negative end of the dipole; Cl- ions by the positive end.

Chemical Reactivity and Derivatization Pathways of 1 Nitro 2 Octyloxy Methyl Benzene

Functionalization of the Aromatic Ring

The introduction of new substituents onto the benzene (B151609) ring via electrophilic aromatic substitution is a fundamental derivatization strategy. The course of these reactions is heavily influenced by the electronic properties of the nitro and octyloxy-methyl groups already present on the ring.

Further Electrophilic Aromatic Substitutions (e.g., halogenation, sulfonation, acylation)

Electrophilic aromatic substitution reactions introduce a functional group onto the benzene ring by replacing a hydrogen atom. youtube.com Common examples include:

Halogenation: Introduction of a halogen atom (e.g., Br, Cl) typically using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).

Acylation (Friedel-Crafts): Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst. However, Friedel-Crafts reactions are generally ineffective on strongly deactivated rings, such as those bearing a nitro group. msu.edu

The presence of the strongly deactivating nitro group makes 1-Nitro-2-[(octyloxy)methyl]benzene significantly less reactive towards electrophiles than benzene itself. msu.edulibretexts.org Consequently, harsher reaction conditions, such as higher temperatures or stronger reagents, may be required to achieve further substitution on the aromatic ring.

Directing Effects of Existing Substituents on Subsequent Reactions

The position of an incoming electrophile on the benzene ring is determined by the directing effects of the existing substituents. ucalgary.ca In this compound, the two substituents have opposing effects.

The Nitro Group (-NO₂): This is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. organicchemistrytutor.comcognitoedu.org It directs incoming electrophiles primarily to the meta position (C-5) relative to itself. chemguide.co.ukmasterorganicchemistry.com This is because it deactivates the ortho and para positions to a greater extent, leaving the meta positions as the least deactivated sites for attack. libretexts.org

The Octyloxy-methyl Group (-CH₂OC₈H₁₇): This substituent is classified as an activating group. The methylene (B1212753) (-CH₂) component is weakly activating, while the adjacent ether oxygen (-O-) is a moderately activating group due to its ability to donate electron density to the ring through resonance. Activating groups direct incoming electrophiles to the ortho and para positions. msu.eduorganicchemistrytutor.com For the octyloxy-methyl group at position C-2, the available ortho position is C-3 and the para position is C-6.

Table 1: Directing Effects of Substituents in this compound
SubstituentPosition on RingElectronic EffectReactivity EffectDirecting Preference
Nitro (-NO₂)C-1Electron-withdrawingStrongly DeactivatingMeta (to C-5)
Octyloxy-methyl (-CH₂OC₈H₁₇)C-2Electron-donating (by resonance)ActivatingOrtho (to C-3), Para (to C-6)

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group.

Catalytic Hydrogenation and Other Reduction Methods to Amines

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. wikipedia.org This conversion yields 2-[(octyloxy)methyl]aniline, a key intermediate for further derivatization. Several methods are available for this reduction:

Catalytic Hydrogenation: This is a common and often high-yielding method. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. commonorganicchemistry.comresearchgate.net Other catalysts like Raney nickel or platinum(IV) oxide can also be employed. wikipedia.orgcommonorganicchemistry.com The reaction conditions are generally mild.

Metal-Acid Reductions: The reduction can also be achieved using metals in an acidic medium. researchgate.net Common systems include iron (Fe) or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reagent used for the chemoselective reduction of nitro groups. commonorganicchemistry.com

Other Methods: Sodium hydrosulfite or sodium sulfide can also be used to reduce aromatic nitro compounds. wikipedia.org

Table 2: Common Methods for the Reduction of Aromatic Nitro Groups
Reagent/SystemTypical ConditionsNotes
H₂ / Pd/CMethanol or Ethanol solvent, room temperatureCommonly used, high efficiency. commonorganicchemistry.com
H₂ / Raney NiEthanol solventUseful alternative to Pd/C. commonorganicchemistry.com
Fe / HCl or Acetic AcidAqueous/alcoholic solvent, heatingClassical method, cost-effective. researchgate.net
Zn / HCl or Acetic AcidAqueous/alcoholic solventProvides a mild method for reduction. commonorganicchemistry.com
SnCl₂ / HClEthanol solventMild conditions, good for sensitive substrates. wikipedia.org

Elaboration of the Amino Group (e.g., diazotization, amide formation)

The primary amine, 2-[(octyloxy)methyl]aniline, obtained from the reduction of the nitro group, is a gateway to numerous other derivatives.

Diazotization: Primary aromatic amines react with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form diazonium salts. chemicalnote.comorganic-chemistry.org The resulting diazonium salt is a highly versatile intermediate. unacademy.com It can be converted into a wide range of functional groups, including halides (Sandmeyer reaction), hydroxyls, and cyano groups, or used in azo coupling reactions to form azo dyes. chemicalnote.comorganic-chemistry.org

Amide Formation: The amino group can readily react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form amides. organic-chemistry.orgresearchgate.net This acylation reaction is one of the most common and important transformations of amines, leading to the formation of a stable amide bond. researchgate.net Various coupling reagents can be used to facilitate the reaction between a carboxylic acid and the amine under mild conditions. organic-chemistry.orgorganic-chemistry.org

Modifications of the Octyloxy-methyl Side Chain

The octyloxy-methyl side chain also presents opportunities for chemical modification, particularly at the benzylic carbon—the carbon atom directly attached to the benzene ring. schoolwires.net This position is activated by the adjacent aromatic ring.

A key reaction involving such side chains is oxidation. When treated with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), an alkyl group on a benzene ring can be oxidized. libretexts.orglibretexts.org For this reaction to occur, the benzylic carbon must have at least one attached hydrogen atom. libretexts.orglibretexts.org In the case of this compound, the benzylic carbon (-CH₂-) has two hydrogens. Vigorous oxidation would cleave the octyloxy portion and oxidize the benzylic carbon to a carboxylic acid group, yielding 2-nitrobenzoic acid. This transformation changes the electronic properties of the substituent from activating to deactivating and from an ortho, para-director to a meta-director. libretexts.org

Reactions at the Methylene and Alkyl Chain Positions

The methylene group, situated in a benzylic position and adjacent to an ether oxygen, is activated towards certain transformations. While specific studies on this compound are not extensively documented, analogous 2-nitrobenzyl ethers can undergo oxidation at the benzylic position. For instance, oxidation of benzyl (B1604629) methyl ethers with reagents like N-bromosuccinimide (NBS) can selectively yield aromatic aldehydes or esters depending on the reaction conditions nih.gov. Oxidative cleavage of benzylic ethers using oxoammonium salts has also been reported to yield aromatic aldehydes and alcohols organic-chemistry.org. It is plausible that under controlled oxidative conditions, the methylene group in this compound could be converted to a carbonyl group, yielding the corresponding ester.

The long octyl chain, being a saturated alkyl group, is generally less reactive. However, it can participate in free radical reactions. Under conditions that generate alkyl radicals, such as exposure to radical initiators, functionalization of the alkyl chain could be achieved researchgate.netiu.edunih.gov. For example, selective halogenation at specific positions of the alkyl chain could be possible depending on the directing effects of the ether linkage and the reaction conditions.

Cleavage or Trans-etherification of the Ether Linkage

The ether linkage in this compound is susceptible to cleavage under various conditions. A notable characteristic of o-nitrobenzyl ethers is their photochemical lability. Upon irradiation with UV light, these compounds can undergo intramolecular hydrogen abstraction by the excited nitro group, leading to the cleavage of the benzylic C-O bond and release of the alcohol khanacademy.orgjk-sci.commasterorganicchemistry.comyoutube.comacs.orgresearchgate.netunifr.ch. This property makes the 2-nitrobenzyl group a useful photolabile protecting group in organic synthesis.

Acid-catalyzed cleavage is another common reaction of ethers. Treatment with strong acids like HBr or HI can break the ether bond to yield 2-nitrotoluene (B74249) and octyl halide masterorganicchemistry.comyoutube.commasterorganicchemistry.com. The reaction typically proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. Lewis acids such as boron tribromide (BBr₃) are also effective reagents for ether cleavage masterorganicchemistry.commdma.ch.

Furthermore, a mild and efficient protocol for the cleavage of o- and p-nitrobenzyl ethers using aqueous NaOH in methanol at elevated temperatures has been developed. This reaction is presumed to proceed via oxidation at the benzylic position by dissolved oxygen nih.gov.

Trans-etherification, the exchange of the alkoxy group, is also a potential reaction pathway. In the presence of an acid catalyst and a different alcohol, the octyloxy group could be replaced by another alkoxy group. For instance, TFA-catalyzed cross-coupling of benzylic alcohols with other alcohols has been shown to produce unsymmetrical ethers, although the efficiency can be moderate with long-chain alcohols nih.gov.

Synthesis of Analogs and Structurally Related Compounds

The synthesis of analogs of this compound allows for the systematic investigation of structure-activity relationships and the fine-tuning of its properties for specific applications.

Variation of Alkyl Chain Length and Branching

The most common and direct method for synthesizing this compound and its analogs with varying alkyl chains is the Williamson ether synthesis khanacademy.orgjk-sci.commasterorganicchemistry.comyoutube.comwikipedia.org. This Sₙ2 reaction involves the reaction of the sodium salt of an alcohol (an alkoxide) with an alkyl halide. In this case, 2-nitrobenzyl halide (e.g., 2-nitrobenzyl bromide) would be reacted with the sodium salt of the desired alcohol (e.g., sodium octoxide, sodium butoxide, sodium isopropoxide) to generate the corresponding ether.

Alkyl HalideAlcoholBaseProduct
2-Nitrobenzyl bromiden-ButanolSodium Hydride1-Nitro-2-[(butyloxy)methyl]benzene
2-Nitrobenzyl bromiden-HexanolSodium Hydride1-Nitro-2-[(hexyloxy)methyl]benzene
2-Nitrobenzyl bromiden-DecanolSodium Hydride1-Nitro-2-[(decyloxy)methyl]benzene
2-Nitrobenzyl bromideIsobutanolSodium Hydride1-Nitro-2-[(isobutyloxy)methyl]benzene
2-Nitrobenzyl bromideCyclohexanolSodium Hydride1-Nitro-2-[(cyclohexyloxy)methyl]benzene

This table presents a hypothetical set of reactants for the synthesis of analogs based on the Williamson ether synthesis. The use of sodium hydride is a common method for generating the alkoxide in situ.

This method is highly versatile and allows for the introduction of a wide variety of linear, branched, and cyclic alkyl groups. A patent describes a general process for the preparation of nitrophenyl alkyl ethers by reacting a nitrophenol with an alkyl halide in water, which could be adapted for the synthesis of these benzylic ethers google.com.

Introduction of Different Substituents on the Benzene Ring

The introduction of different substituents on the benzene ring of this compound can significantly alter its electronic properties and reactivity. The synthesis of such analogs would typically start from a correspondingly substituted 2-methylnitrobenzene derivative. The order of introduction of the substituents is crucial and follows the principles of electrophilic aromatic substitution libretexts.org.

For example, to synthesize an analog with an additional chloro substituent, one could start with a chloro-substituted 2-methylnitrobenzene. The directing effects of the existing substituents will determine the position of the incoming group.

Starting MaterialReactionProduct
4-Chloro-2-methylnitrobenzene1. Radical bromination (NBS, AIBN) 2. Williamson ether synthesis with n-octanol1-Chloro-4-nitro-2-[(octyloxy)methyl]benzene
4-Methoxy-2-methylnitrobenzene1. Radical bromination (NBS, AIBN) 2. Williamson ether synthesis with n-octanol1-Methoxy-4-nitro-2-[(octyloxy)methyl]benzene
2-Methyl-4-nitrophenol1. O-Alkylation with n-octyl bromide 2. Benzylic bromination (NBS, AIBN) 3. Williamson ether synthesis with desired alcoholVariously substituted 2-(alkoxymethyl)nitrobenzene

This table outlines plausible synthetic routes to substituted analogs. NBS (N-Bromosuccinimide) and AIBN (Azobisisobutyronitrile) are commonly used for benzylic bromination.

The nitro group itself is a meta-director, while the alkoxymethyl group is an ortho, para-director. Therefore, electrophilic substitution on this compound would likely lead to substitution at the 4- or 6-position relative to the nitro group.

Applications as a Synthetic Intermediate for Complex Molecules

The diverse reactivity of this compound makes it a useful intermediate in multi-step organic synthesis. The 2-nitrobenzyl ether moiety can serve as a photolabile protecting group for alcohols. This allows for the masking of a hydroxyl group while other chemical transformations are carried out on the molecule. The subsequent removal of the protecting group can be achieved under mild conditions by photolysis, which is advantageous for the synthesis of sensitive and complex molecules semanticscholar.orgnih.gov.

Furthermore, the nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (H₂/Pd), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation opens up a wide range of synthetic possibilities, as the resulting 2-amino-benzylic ether can be a precursor to various heterocyclic compounds, such as benzimidazoles, quinazolines, and other fused ring systems. The synthesis of 2-substituted-5-nitrobenzimidazole derivatives, for example, often starts from substituted nitroanilines researchgate.net.

The combination of a cleavable ether linkage and a reducible nitro group in a single molecule provides a powerful tool for synthetic chemists to construct complex molecular architectures. For instance, a patent describes the use of a substituted 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene in the synthesis of 2-methoxymethyl-1,4-benzenediamine, highlighting the utility of such structures as intermediates google.com.

Q & A

Q. What are the recommended synthetic routes for preparing 1-Nitro-2-[(octyloxy)methyl]benzene, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nitro-substitution and alkoxyalkylation. A two-step approach is common: (i) Nitration of a pre-functionalized benzene derivative (e.g., 2-[(octyloxy)methyl]benzene) using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. (ii) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound. Optimizing stoichiometry (1:1.2 molar ratio of precursor to nitrating agent) and reaction time (2–4 hrs) improves yields (>75%) and minimizes byproducts like dinitro derivatives .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Use inert atmospheres (N₂/Ar) to prevent oxidation of the octyloxy chain.

Q. How does the octyloxy methyl group influence solubility and processing in organic solvents?

  • Methodological Answer : The octyloxy chain enhances solubility in non-polar solvents (e.g., chloroform, toluene) due to its hydrophobic alkyl chain, facilitating solution-based processing for thin-film applications. For example, in bulk-heterojunction solar cells, blending with polymers like P3HT requires solvents such as chlorobenzene or xylene to achieve homogeneous films. Solubility tests (UV-Vis spectroscopy at 400–600 nm) can quantify dissolution efficiency .
  • Data Contradiction : While chloroform offers high solubility, it may induce excessive aggregation in polymer blends, reducing device efficiency compared to xylene .

Advanced Research Questions

Q. In bulk-heterojunction solar cells, how does incorporating this compound affect open-circuit voltage (Voc) and charge carrier mobility?

  • Methodological Answer : The nitro group acts as an electron-withdrawing moiety, lowering the HOMO level of the polymer blend and increasing Voc by ~0.2–0.3 V compared to non-nitrated analogs . Charge carrier mobility is evaluated using space-charge-limited current (SCLC) measurements. For example, hole mobility in P3HT blends with this compound ranges from 10⁻⁴ to 10⁻³ cm²/V·s, depending on film morphology (AFM/TEM analysis) .
  • Data Contradiction : Some studies report reduced fill factor (FF) due to nitro-group-induced trap states, conflicting with Voc improvements. Mitigation involves annealing films at 110°C for 10 mins to optimize phase separation .

Q. What analytical techniques resolve crystallographic data discrepancies in nitro-substituted benzene derivatives with alkoxyalkyl chains?

  • Methodological Answer : X-ray diffraction (XRD) and density functional theory (DFT) calculations are critical. For instance, XRD reveals that the octyloxy chain adopts an all-trans conformation perpendicular to the benzene ring, but solvent-induced polymorphism (e.g., chloroform vs. xylene) can alter dihedral angles by up to 30°, leading to conflicting reports . Pairing XRD with solid-state NMR (¹³C CP/MAS) clarifies side-chain orientation and crystallinity .
  • Case Study : Discrepancies in dielectric anisotropy values (Δε = 1.5–2.5) for similar compounds are resolved by correlating DFT-predicted dipole moments with experimental impedance spectroscopy data .

Methodological Design & Data Analysis

Q. How should researchers design experiments to assess the thermal stability of this compound under device-operating conditions?

  • Methodological Answer : Use thermogravimetric analysis (TGA) at a heating rate of 10°C/min under N₂. The compound typically degrades in two stages: (i) Loss of the octyloxy chain (~200–250°C). (ii) Nitro-group decomposition (>300°C). Differential scanning calorimetry (DSC) identifies phase transitions (e.g., glass transition at ~85°C) relevant to device stability .
  • Advanced Tip : Accelerated aging tests (85°C/85% humidity for 500 hrs) combined with FT-IR spectroscopy monitor hydrolytic degradation of the nitro group.

Q. What strategies address contradictory spectroscopic data in characterizing nitro-alkoxybenzene derivatives?

  • Methodological Answer :
  • NMR Contradictions : Aromatic proton splitting patterns in ¹H NMR may vary due to rotational isomerism of the octyloxy chain. Use variable-temperature NMR (VT-NMR) at –40°C to "freeze" conformers and assign peaks accurately .
  • UV-Vis Discrepancies : Solvent polarity affects λmax (e.g., redshift in polar solvents). Standardize measurements in anhydrous THF and reference against known nitroaromatics (e.g., nitrobenzene: λmax = 268 nm) .

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